

Application Notes and Protocols: Avutometinib in In Vivo Mouse Models

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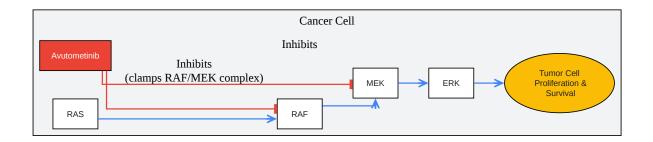
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **Avutometinib** (also known as VS-6766) for in vivo mouse model studies. **Avutometinib** is a novel dual RAF/MEK inhibitor that targets the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] This document summarizes key preclinical data and provides detailed protocols for the use of **Avutometinib** in cancer research models.

Signaling Pathway of Avutometinib

Avutometinib is a RAF/MEK clamp that uniquely inhibits both MEK kinase activity and the ability of RAF to phosphorylate MEK.[3] This dual mechanism leads to a more complete and durable inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, differentiation, and survival.[1][2] Treatment with **Avutometinib** has been shown to decrease the phosphorylation of ERK (p-ERK), a downstream effector in this pathway.[4]





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Caption: **Avutometinib** inhibits the RAS/RAF/MEK/ERK signaling pathway.

Dosing and Administration of Avutometinib in Mouse Models

The following tables summarize the dosing regimens and efficacy of **Avutometinib** in various mouse cancer models as reported in preclinical studies. **Avutometinib** is typically administered orally (PO) via gavage.

Table 1: Avutometinib Monotherapy in Mouse Models



Cancer Model	Mouse Strain	Avutometinib Dose	Dosing Schedule	Key Findings
KRAS G12C NSCLC (H358 Xenograft)	Not Specified	0.3 mg/kg PO	Once Daily (QD)	Modest tumor growth inhibition.
KRAS G12C NSCLC (H2122 Xenograft)	Not Specified	0.3 mg/kg PO	Once Daily (QD)	Limited tumor growth inhibition. [5]
KRAS G12C NSCLC (GEMM)	KRAS(+/G12C);p 53null	0.1 mg/kg PO	Once Daily (QD)	Minimal effect on tumor growth.[5]
Low-Grade Serous Ovarian Cancer (LGSOC) PDX (OVA(K)250)	CB17/lcrHsd- Prkdc/SCID	Not Specified	5 days on, 2 days off	Extended survival; median survival not reached by 60 days.[4][6]

Table 2: Avutometinib in Combination Therapy in Mouse Models



Cancer Model	Mouse Strain	Combinatio n Agent(s) & Dose(s)	Avutometini b Dose	Dosing Schedule	Key Findings
KRAS G12C NSCLC (H358 Xenograft)	Not Specified	Sotorasib (10 mg/kg PO QD)	0.3 mg/kg PO	Once Daily (QD)	Strong tumor regression.[5]
KRAS G12C NSCLC (H2122 Xenograft)	Not Specified	Sotorasib (30 mg/kg PO QD)	0.3 mg/kg PO	Once Daily (QD)	Significant tumor regression.[5]
KRAS G12C NSCLC (GEMM)	KRAS(+/G12 C);p53null	Sotorasib (100 mg/kg PO QD)	0.1 mg/kg PO	Once Daily (QD)	Induced complete tumor responses.[5]
KRAS G12D CRC PDX (CR3300)	Not Specified	MRTX1133 (30 mg/kg IP twice a week)	0.3 mg/kg PO	Once Daily (QD)	Enhanced tumor growth inhibition.[5]
KRAS G12D Pancreatic Cancer PDX (PA1252)	Not Specified	MRTX1133 (30 mg/kg IP twice a week)	0.3 mg/kg PO	Once Daily (QD)	Enhanced tumor growth inhibition.[5]
LGSOC PDX (OVA(K)250)	CB17/lcrHsd- Prkdc/SCID	VS-4718 (FAK inhibitor)	Not Specified	5 days on, 2 days off	Strong tumor growth inhibition.[4]
Endometrial Cancer Xenograft (UTE10)	Not Specified	VS-4718 (FAK inhibitor)	Not Specified	Not Specified	Superior tumor growth inhibition compared to single agents. [7][8]
KRAS G12V CRC PDX	Not Specified	Panitumumab	Not Specified	21 days	Initial tumor stabilization

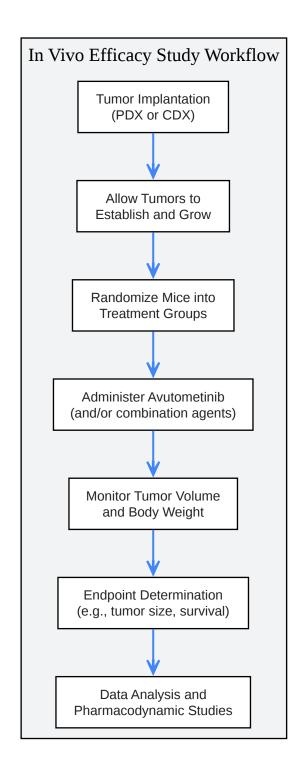


					followed by
					growth in
					some mice.
					[9]
KRAS G12D CRC PDX	Not Specified	Panitumumab	Not Specified	21 days	Tumor regression in a subset of

Experimental Protocols General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of **Avutometinib** in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.





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Caption: A standard workflow for in vivo studies with **Avutometinib**.

Protocol for Oral Administration of Avutometinib



Materials:

- Avutometinib (VS-6766)
- Vehicle (e.g., sterile saline, or as specified by the manufacturer)
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes (1 mL)
- Balance and weighing paper/boats
- Vortex mixer or sonicator

Procedure:

- Preparation of **Avutometinib** Formulation:
 - On each day of dosing, freshly prepare the **Avutometinib** formulation.
 - Calculate the required amount of **Avutometinib** based on the mean body weight of the mice in each group and the desired dose (e.g., 0.1 mg/kg or 0.3 mg/kg).
 - Weigh the calculated amount of Avutometinib powder.
 - Suspend the powder in the appropriate volume of the chosen vehicle. Ensure the final volume allows for a standard gavage volume (e.g., 100 μL per 10 g of body weight).
 - Thoroughly mix the suspension using a vortex mixer or sonicator until a homogenous suspension is achieved.
- Animal Handling and Dosing:
 - Weigh each mouse to determine the precise volume of the **Avutometinib** suspension to be administered.
 - Gently restrain the mouse, ensuring a secure grip that minimizes stress.



- Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
- Slowly administer the calculated volume of the Avutometinib suspension.
- Observe the mouse for a short period after dosing to ensure there are no immediate adverse reactions.
- Dosing Schedule:
 - Follow the predetermined dosing schedule (e.g., once daily, or five days on, two days off).
 [4][5]

Tumor Volume Measurement and Monitoring

- Tumor dimensions should be measured two to three times weekly using digital calipers.
- Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice regularly as an indicator of toxicity.
- Observe the general health and behavior of the animals throughout the study.

Pharmacodynamic Studies

- At the end of the study, tumors can be harvested for pharmacodynamic analysis.
- Western blot analysis can be performed on tumor lysates to assess the levels of phosphorylated ERK (p-ERK) and other relevant biomarkers to confirm the on-target activity of Avutometinib.[4]

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare.

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